Lipoprotein-associated phospholipase A2 is classified as a member of the phospholipase A2 superfamily. It is primarily secreted by macrophages and is found in human plasma, where it interacts with lipoproteins, particularly low-density lipoproteins. The inhibition of this enzyme is of interest in both pharmacological and biochemical research due to its implications in cardiovascular health and disease management.
The synthesis of lipoprotein-associated phospholipase A2 inhibitor 1 involves several chemical processes designed to ensure high purity and activity. Common methods include:
The molecular structure of lipoprotein-associated phospholipase A2 inhibitor 1 can be characterized by its specific functional groups that interact with the active site of lipoprotein-associated phospholipase A2. The inhibitor's design often includes:
Data regarding its molecular weight, solubility, and stability under physiological conditions are critical for understanding its efficacy as an inhibitor.
Lipoprotein-associated phospholipase A2 inhibitor 1 functions by specifically binding to the active site of lipoprotein-associated phospholipase A2, preventing substrate hydrolysis. The key reactions involved include:
The mechanism by which lipoprotein-associated phospholipase A2 inhibitor 1 operates involves several steps:
Data supporting these mechanisms typically come from kinetic studies and molecular dynamics simulations that illustrate changes in enzyme activity upon inhibitor binding.
Lipoprotein-associated phospholipase A2 inhibitor 1 exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's suitability for clinical applications.
Lipoprotein-associated phospholipase A2 inhibitor 1 has several scientific applications:
Lp-PLA₂ features a distinctive α/β hydrolase fold with a catalytic triad composed of Ser273, Asp296, and His351, characteristic of serine esterases [1] [9]. The enzyme’s active site contains a hydrophobic cavity that accommodates oxidized phospholipid substrates. A unique structural element is the "lid domain" (residues 114-133), which undergoes conformational changes upon substrate binding to facilitate interfacial activation [9]. Unlike secreted phospholipases, Lp-PLA₂ lacks calcium dependence and hydrolyzes substrates in aqueous phases without interfacial activation [5] [9]. Catalysis proceeds via a classic nucleophilic attack mechanism: Ser273 abstracts a proton from a water molecule, enabling hydrolysis of the sn-2 ester bond in phospholipids [1] [9].
Lp-PLA₂-IN-1 (CAS 1420367-28-7, $C{21}H{17}F5N4O_3$) is a potent inhibitor designed to target this catalytic site. Its structure features a fluorinated pyrimidine core and an amide bond that mimics the substrate’s transition state, enabling competitive inhibition with an IC₅₀ in the nanomolar range [1].
Table 1: Structural and Chemical Properties of Lp-PLA₂ and Lp-PLA₂-IN-1
Property | Lp-PLA₂ | Lp-PLA₂-IN-1 |
---|---|---|
Molecular Weight | 45.4 kDa | 468.38 g/mol |
Catalytic Residues | Ser273, Asp296, His351 | Competitive inhibitor |
Primary Structure | 441 amino acids, α/β hydrolase fold | $C{21}H{17}F5N4O_3$ |
Solubility | Hydrophobic, lipoprotein-associated | 25 mg/mL in ethanol |
Mechanism | Serine esterase | Binds catalytic triad |
Lp-PLA₂ exhibits broad substrate specificity but shows marked preference for oxidized phospholipids with short sn-2 residues (e.g., oxidized phosphatidylcholine in oxLDL) [1] [7]. The enzyme efficiently hydrolyzes substrates with ω-terminal oxo functions (e.g., aldehydes or carboxyl groups), relaxing typical chain-length restrictions [8]. Its canonical substrate is platelet-activating factor (PAF), a pro-inflammatory phospholipid with an acetyl group at the sn-2 position [7] [8]. Hydrolysis of PAF yields lyso-PAF and acetate, mitigating inflammation. However, hydrolysis of oxLDL generates lysoPC and oxNEFAs, which upregulate adhesion molecules (e.g., VCAM-1), recruit monocytes, and promote apoptosis in endothelial cells [3] [7].
Lp-PLA₂-IN-1 inhibits this activity by occupying the substrate-binding pocket, reducing lysoPC production by >80% at 10 µM concentrations in macrophage models [1]. Its fluorinated aromatic rings enhance binding affinity to the hydrophobic pocket, while the tertiary amine group interacts with Asp296 [1].
Lp-PLA₂’s association with lipoproteins dictates its biological activity:
Table 2: Functional Differences in Lp-PLA₂ Based on Lipoprotein Association
Parameter | LDL-Bound Lp-PLA₂ | HDL-Bound Lp-PLA₂ |
---|---|---|
Distribution | 70-80% of circulating enzyme | 15-30% of circulating enzyme |
Specific Activity | High (optimal phospholipid access) | Low (constrained by HDL structure) |
Biological Role | Pro-atherogenic (lysoPC production) | Anti-atherogenic (lipid hydrolysis) |
Impact on Plaque | Promotes instability & inflammation | Stabilizes plaque |
The PLA2G7 gene (chromosome 6p12.3) encodes Lp-PLA₂ and spans 12 exons spanning 41.2 kb [9]. Several polymorphisms significantly alter enzyme expression and activity:
PLA2G7 expression is upregulated by pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophages and adipocytes [8] [9]. Oxidative stress further modulates activity through post-translational modifications: peroxynitrite nitrates Tyr307 and Tyr335, reducing catalytic efficiency by 60% [8].
GWAS analyses reveal distinct genetic loci regulating Lp-PLA₂ activity and mass:
These associations persist after adjusting for LDL-C and HDL-C levels, confirming Lp-PLA₂ activity as an independent biomarker. Notably, variants in APOC1, CELSR2, and SCARB1 correlate with coronary heart disease risk in CARDIoGRAM consortium data [9].
Table 3: Key Genetic Variants Associated with Lp-PLA₂ Activity/Mass
Variant (Locus) | P-Value | Effect per Allele | Associated Trait |
---|---|---|---|
rs1805017 (PLA2G7) | $2.4×10^{-23}$ | ↑ Mass (β = 0.043 log ng/mL) | Atherosclerosis risk |
rs4420638 (APOC1) | $4.9×10^{-30}$ | ↓ Activity (β = -0.054 log nmol/min/mL) | LDL metabolism |
rs599839 (CELSR2) | $3×10^{-15}$ | ↓ Activity (β = -0.041 log nmol/min/mL) | Coronary artery disease |
rs12286037 (ZNF259) | $4×10^{-8}$ | Modulates triglyceride-rich lipoproteins | Myocardial infarction |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7